4-(2-Piperidinylcarbonyl)-2-piperazinone hydrochloride
Overview
Description
4-(2-Piperidinylcarbonyl)-2-piperazinone hydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. It is known for its unique structure and reactivity, which make it a valuable compound in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Piperidinylcarbonyl)-2-piperazinone hydrochloride typically involves the reaction of piperidine with appropriate carbonyl compounds under controlled conditions. The reaction conditions may include the use of catalysts, specific temperatures, and solvents to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high quality.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Piperidinylcarbonyl)-2-piperazinone hydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or amines.
Major Products Formed: The major products formed from these reactions can include various derivatives of the compound, depending on the specific reagents and conditions used.
Scientific Research Applications
4-(2-Piperidinylcarbonyl)-2-piperazinone hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in biochemical assays and studies involving enzyme inhibition.
Industry: It is utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which 4-(2-Piperidinylcarbonyl)-2-piperazinone hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes.
Comparison with Similar Compounds
4-(2-Piperidinylcarbonyl)-2-piperazinone hydrochloride is unique in its structure and reactivity compared to other similar compounds. Some similar compounds include:
Piperidine derivatives
Piperazinone derivatives
Other carbonyl-containing heterocycles
These compounds may share some similarities in their chemical properties, but this compound stands out due to its specific structure and applications.
Properties
IUPAC Name |
4-(piperidine-2-carbonyl)piperazin-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2.ClH/c14-9-7-13(6-5-12-9)10(15)8-3-1-2-4-11-8;/h8,11H,1-7H2,(H,12,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOICQCJEYRFUBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(=O)N2CCNC(=O)C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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